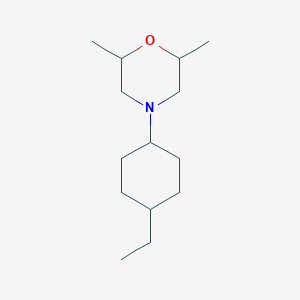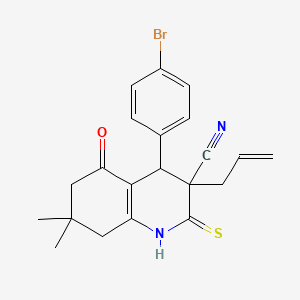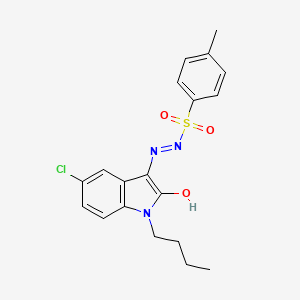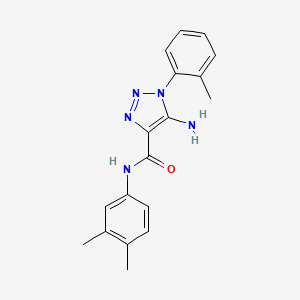![molecular formula C18H17F3N2O4 B5190618 3,4-dimethoxy-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5190618.png)
3,4-dimethoxy-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethoxy-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a complex organic compound characterized by its multiple functional groups, including methoxy, trifluoromethyl, and amide groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common synthetic route includes the following steps:
Formation of the Amide Bond: Reacting 3,4-dimethoxybenzoic acid with 2-aminoethanol under dehydration conditions to form the amide bond.
Introduction of the Trifluoromethyl Group: Treating the intermediate with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethanesulfonic anhydride.
Final Functionalization: Introducing the oxo group and the phenylamino moiety through subsequent reactions involving appropriate reagents and catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 3,4-Dimethoxy-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in an aprotic solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or ethers.
科学研究应用
This compound has shown promise in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, including cancer and inflammatory conditions.
Industry: Applied in the development of new materials and chemical processes.
作用机制
The mechanism by which 3,4-dimethoxy-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise mechanisms involved.
相似化合物的比较
3,4-Dimethoxybenzamide: Similar structure but lacks the trifluoromethyl group.
N-(2-oxo-2-phenylethyl)benzamide: Similar amide structure but different substituents on the phenyl ring.
Uniqueness: 3,4-Dimethoxy-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable tool in research and industry.
属性
IUPAC Name |
3,4-dimethoxy-N-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4/c1-26-14-7-6-11(8-15(14)27-2)17(25)22-10-16(24)23-13-5-3-4-12(9-13)18(19,20)21/h3-9H,10H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBYCFGNQQDUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(3-Fluoroanilino)methyl]-2-methoxyphenol](/img/structure/B5190540.png)




![5-(4-bromophenyl)-3-(3-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5190569.png)
![N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5190576.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5190584.png)
![4-{[1-(2-phenylethyl)-4-piperidinyl]amino}cyclohexanol](/img/structure/B5190602.png)
![4-chloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5190607.png)

![N-(3-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5190628.png)
![2-[(4-bromobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5190648.png)
![Butyl 4-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B5190658.png)
